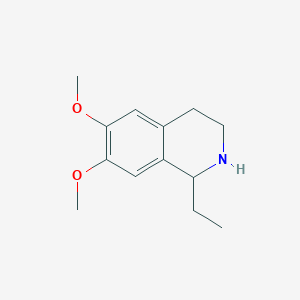

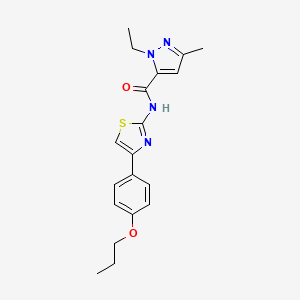

1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

カタログ番号 B2945871

CAS番号:

71627-27-5

分子量: 221.3

InChIキー: HEZZOBOIXZUSIY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

科学的研究の応用

Synthesis and Catalysis

- Enantioselective Synthesis: 1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is used in enantioselective synthesis. Directed or selective dynamic kinetic enzymatic hydrolysis of its carboxylic esters results in high enantiopurity and good yields, highlighting its significance in stereochemical control in organic synthesis (Paál et al., 2008) (Paál et al., 2008).

- Catalysis in Organic Synthesis: The compound's derivatives are used as catalysts, with their structure playing a significant role in stereocontrol, as observed in optically active diaryl tetrahydroisoquinoline derivatives. This underlines the importance of the compound in mediating stereoselective reactions (Naicker et al., 2011).

Medicinal Chemistry and Drug Synthesis

- Alkaloid Synthesis: The compound serves as a precursor in the synthesis of various alkaloids, including benzylisoquinolines and tetrahydroprotoberberines, showcasing its versatility in medicinal chemistry (Blank & Opatz, 2011).

- Isoquinoline Alkaloid Derivatives: The synthesis and evaluation of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives for their local anesthetic activity and acute toxicity reveal the compound's potential in drug development and its role in understanding structure-toxicity relationships (Azamatov et al., 2023).

- Anticonvulsant Agents: The compound's derivatives are explored for their anticonvulsant effects, with structure-active relationship studies aiding in the design of new therapeutic agents (Gitto et al., 2010).

Organic Chemistry and Materials Science

- Cerium(III)-Catalyzed Cyclizations: The compound undergoes reactions with α,β-unsaturated aldehydes and ketones in the presence of cerium(III) chloride, highlighting its reactivity and potential in organic synthesis and material science (Vincze et al., 2004).

特性

IUPAC Name |

1-ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-11-10-8-13(16-3)12(15-2)7-9(10)5-6-14-11/h7-8,11,14H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZZOBOIXZUSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=CC(=C(C=C2CCN1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

1,2,3,4-Tetrahydro-1-ethyl-6,7-dimethoxyisoquinoline was prepared by a procedure analogous to that described in example 4 for 1,2,3,4-tetrahydro-1-cyclopropyl-6,7-dimethoxyisoquinoline but substituting in the first step propionyl chloride for cyclopropyl-carbonyl chloride.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2945792.png)

![3-(3,5-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2945793.png)

![(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2945799.png)

![2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2945803.png)

![(E)-4-{4-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2945804.png)

![(2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine](/img/structure/B2945805.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2945811.png)